BIs(2-hexyldecyl) 6,6'-((2-hydroxyethyl)azanediyl)dihexanoate
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Overview
Description
BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is a synthetic compound known for its unique chemical structure and properties. It is an ionizable lipid, which means it can change its charge state depending on the pH of the environment. This property makes it particularly useful in various scientific and industrial applications, including its role in the formulation of lipid nanoparticles for drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The key steps typically include:
Preparation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving hexanoic acid and 2-hexyldecanol.
Functionalization: The core structure is then functionalized with 2-hydroxyethylamine through a nucleophilic substitution reaction, resulting in the formation of the final compound.
Industrial Production Methods
In industrial settings, the production of BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is scaled up using optimized reaction conditions to ensure high yield and purity. This typically involves:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation and functionalization reactions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the 2-hydroxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in the formulation of lipid nanoparticles for gene delivery and vaccine development.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and stability of therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate involves its ability to interact with biological membranes. The compound can integrate into lipid bilayers, altering their properties and facilitating the delivery of encapsulated molecules. The ionizable nature of the compound allows it to respond to changes in pH, promoting the release of its cargo in specific cellular environments.
Comparison with Similar Compounds
BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate can be compared with other ionizable lipids, such as:
ALC-0315: Another ionizable lipid used in mRNA vaccine formulations.
DLin-MC3-DMA: Known for its use in lipid nanoparticle formulations for siRNA delivery.
C12-200: Utilized in the delivery of nucleic acids and other therapeutic agents.
The uniqueness of BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate lies in its specific chemical structure, which provides distinct advantages in terms of stability, bioavailability, and efficacy in various applications.
Properties
Molecular Formula |
C46H91NO5 |
---|---|
Molecular Weight |
738.2 g/mol |
IUPAC Name |
2-hexyldecyl 6-[[6-(2-hexyldecoxy)-6-oxohexyl]-(2-hydroxyethyl)amino]hexanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-13-17-19-25-33-43(31-23-15-11-7-3)41-51-45(49)35-27-21-29-37-47(39-40-48)38-30-22-28-36-46(50)52-42-44(32-24-16-12-8-4)34-26-20-18-14-10-6-2/h43-44,48H,5-42H2,1-4H3 |
InChI Key |
DQIWRUQYFBALOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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